molecular formula C15H25BrN2O3S B2592027 3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one CAS No. 375347-95-8

3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one

Cat. No.: B2592027
CAS No.: 375347-95-8
M. Wt: 393.34
InChI Key: IPLUOSAUUKDXNT-UHFFFAOYSA-N
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Description

3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[221]heptan-2-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptan-2-one core, followed by functionalization to introduce the bromine, methyl, and sulfonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and piperazine groups.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine moiety can enhance binding affinity. The bicyclic structure provides rigidity, which can be crucial for specific interactions and stability.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A well-known bicyclic compound with a similar core structure but different functional groups.

    Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a similar bicyclic scaffold used in various synthetic applications.

    Sordarins: Natural products containing a bicyclic core, known for their biological activity.

Uniqueness

What sets 3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the sulfonyl and piperazine groups provide specific interactions with biological targets.

Properties

IUPAC Name

3-bromo-1,7-dimethyl-7-[(4-methylpiperazin-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrN2O3S/c1-14-5-4-11(12(16)13(14)19)15(14,2)10-22(20,21)18-8-6-17(3)7-9-18/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLUOSAUUKDXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)N3CCN(CC3)C)C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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